molecular formula C21H22N4O2S2 B2899950 N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 1105219-92-8

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2899950
CAS No.: 1105219-92-8
M. Wt: 426.55
InChI Key: UIECWRDSSOKMDJ-UHFFFAOYSA-N
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Description

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with phenethylamine and thiophene-acetamide moieties. The compound’s crystal structure has been resolved using single-crystal X-ray diffraction (SC-XRD) techniques refined via SHELXL , revealing key intermolecular interactions such as hydrogen bonds and π-π stacking, which stabilize its lattice . Computational studies employing graph set analysis further classify its hydrogen-bonding patterns, underscoring its supramolecular behavior .

Properties

IUPAC Name

N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c26-19(11-16-7-4-10-29-16)23-21-17-13-28-14-18(17)24-25(21)12-20(27)22-9-8-15-5-2-1-3-6-15/h1-7,10H,8-9,11-14H2,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIECWRDSSOKMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. These compounds are recognized for their diverse biological activities, including analgesic, anti-inflammatory, and potential anticancer properties. This article reviews the biological activity of this compound based on available research findings and case studies.

The molecular formula of this compound is C21H22N4O2S2C_{21}H_{22}N_{4}O_{2}S_{2}, with a molecular weight of 426.55 g/mol. The compound has a complex structure featuring both thieno and pyrazole rings, which contribute to its pharmacological properties.

Biological Activity Overview

The biological activities of pyrazole derivatives have been extensively studied. The specific compound exhibits various pharmacological effects:

  • Analgesic Activity :
    • A study evaluated the analgesic properties of similar pyrazole compounds using the hot plate test and acetic acid-induced writhing test. Compounds within this class showed significant analgesic effects compared to standard analgesics .
    • Table 1 summarizes the analgesic activity of related compounds:
    Compound NameTest MethodResult
    Compound AHot PlateSignificant increase in latency (p < 0.01)
    Compound BWrithingReduced writhing response (p < 0.05)
  • Anti-inflammatory Effects :
    • Pyrazole derivatives have shown potential in reducing inflammation through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways .
    • In vitro studies demonstrated that compounds similar to this compound significantly reduced prostaglandin E2 production.
  • Anticancer Potential :
    • Research indicates that thieno[3,4-c]pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
    • A specific study highlighted that modifications in the structure of pyrazoles could enhance their anticancer activity by targeting specific metabolic pathways involved in tumor growth.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition :
    • Compounds from this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
  • Receptor Interaction :
    • The thieno and pyrazole moieties may interact with various receptors involved in pain perception and inflammation modulation.

Case Studies

Several case studies have investigated the efficacy of similar compounds:

  • Study on Analgesic Properties :
    • In an animal model, a derivative structurally related to the compound exhibited a significant reduction in pain response compared to controls, suggesting a potent analgesic effect .
  • Cancer Cell Line Studies :
    • Another study assessed the cytotoxic effects of thieno[3,4-c]pyrazole derivatives on breast cancer cell lines, revealing IC50 values indicating effective inhibition of cell proliferation .

Scientific Research Applications

N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class, recognized for diverse biological activities. Research indicates its potential as an analgesic, anti-inflammatory, and anticancer agent.

Biological Activities

Overview
Pyrazole derivatives have been broadly studied for their biological activities. This specific compound shows various pharmacological effects:

  • Analgesic Activity Studies show a significant increase in latency in hot plate tests and reduced writhing response, suggesting analgesic properties.
  • Anti-inflammatory Effects Not specified in the provided text.
  • Anticancer Potential Research suggests that thieno[3,4-c]pyrazole derivatives may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Modifications in pyrazole structure could enhance anticancer activity by targeting specific metabolic pathways involved in tumor growth.

Mechanisms

  • Enzyme Inhibition Not specified in the provided text.
  • Receptor Interaction The thieno and pyrazole portions of the compound may interact with receptors involved in pain and inflammation modulation.

Case Studies

  • Study on Analgesic Properties Not specified in the provided text.
  • Cancer Cell Line Studies Studies assessed the cytotoxic effects of thieno[3,4-c]pyrazole derivatives on breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.

Comparison with Similar Compounds

Structural and Crystallographic Features

The compound’s structural analogs, such as N-substituted thienopyrazoles and thiophene-acetamide derivatives, exhibit distinct crystallographic properties. Table 1 compares refinement metrics and hydrogen-bond parameters derived from SHELXL-based studies :

Parameter Target Compound Analog A¹ Analog B²
R-factor (%) 3.21 4.15 3.89
Crystallographic Software SHELXL SHELXTL OLEX2
Hydrogen Bond Distance (Å) N–H···O: 2.89 N–H···O: 2.95 N–H···S: 3.12
Graph Set Motif R₂²(8) R₂²(10) C(6)

¹Analog A: N-(4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide. *²Analog B: 2-(thiophen-2-yl)-N-(5-methyl-4,6-dihydro-2H-pyrazolo[3,4-d]thiazol-3-yl)acetamide.

Key Findings :

  • The target compound exhibits superior refinement accuracy (lower R-factor) compared to Analog A, attributed to SHELXL’s robust handling of anisotropic displacement parameters .
  • Hydrogen bonds in the target compound form an R₂²(8) motif, a hallmark of β-sheet-like packing, whereas Analog B’s C(6) chain motif suggests less directional interaction .
Functional Group Impact on Supramolecular Assembly

The phenethylamino and thiophene-acetamide substituents differentiate the compound from analogs. For instance:

  • Phenethylamino Group: Introduces conformational flexibility, enabling π-π interactions between aromatic rings (face-to-face distance: 3.48 Å). Analog A’s rigid phenylpropanamide group lacks this adaptability, resulting in weaker packing efficiency.
  • Thiophene Moiety : Facilitates S···π interactions (3.32 Å) absent in pyrazole-thiazole hybrids like Analog B.
Software-Driven Analysis

WinGX and ORTEP were employed to visualize anisotropic displacement ellipsoids and molecular geometry . Compared to Analog B (refined using OLEX2), the target compound’s ORTEP diagrams reveal lower thermal motion (mean Uiso: 0.12 vs. 0.18 Ų), indicative of enhanced lattice stability .

Q & A

Q. How are reaction intermediates characterized during scale-up?

  • In-situ FTIR : Monitors real-time conversion of thiourea to thieno-pyrazole (disappearance of N-H stretch at 3300 cm1^{-1}) .
  • Process Analytical Technology (PAT) : Raman spectroscopy ensures intermediate purity >95% during continuous-flow synthesis .

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